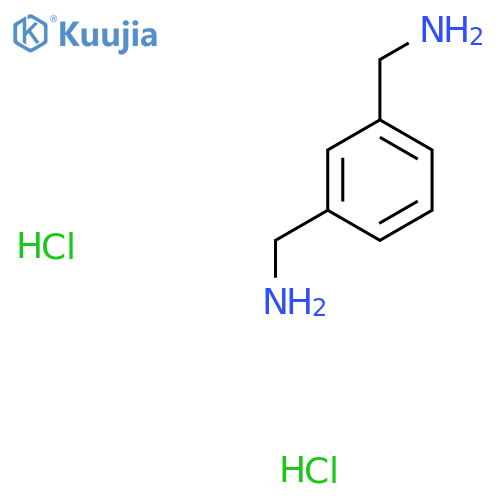Cas no 51964-30-8 (1,3-Phenylenedimethanamine dihydrochloride)

51964-30-8 structure
商品名:1,3-Phenylenedimethanamine dihydrochloride
1,3-Phenylenedimethanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1,3-Phenylenedimethanamine dihydrochloride
- G66630
- 51964-30-8
- SB78008
- m-Xylylenediamine dihydrochloride
- SCHEMBL20239931
- 1,3-Phenylenedimethanaminedihydrochloride
-
- インチ: 1S/C8H12N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h1-4H,5-6,9-10H2;2*1H
- InChIKey: TZQKBVRYFWPVEQ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.NCC1C=CC=C(CN)C=1
計算された属性
- せいみつぶんしりょう: 208.0534038g/mol
- どういたいしつりょう: 208.0534038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 83.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
1,3-Phenylenedimethanamine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-1g |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 1g |
¥2000.00 | 2024-05-10 | |
| Alichem | A019120861-1g |
1,3-Phenylenedimethanamine dihydrochloride |
51964-30-8 | 97% | 1g |
$361.35 | 2023-09-01 | |
| Crysdot LLC | CD12065729-1g |
1,3-Phenylenedimethanamine dihydrochloride |
51964-30-8 | 97% | 1g |
$447 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-100mg |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 100mg |
¥455.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-250mg |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 250mg |
¥760.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846238-5g |
m-Xylylenediamine (dihydrochloride) |
51964-30-8 | 98% | 5g |
¥7000.00 | 2024-05-10 |
1,3-Phenylenedimethanamine dihydrochloride 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
51964-30-8 (1,3-Phenylenedimethanamine dihydrochloride) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
